![molecular formula C17H11BrO5 B1372751 [4-(6-溴-2-氧代-2H-色烯-3-基)苯氧基]乙酸 CAS No. 1010877-03-8](/img/structure/B1372751.png)
[4-(6-溴-2-氧代-2H-色烯-3-基)苯氧基]乙酸
描述
[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure features a brominated coumarin moiety linked to a phenoxyacetic acid group, which imparts unique chemical and biological properties.
科学研究应用
Chemistry
Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Fluorescent Probes: Due to its coumarin core, it is used in the development of fluorescent probes for detecting metal ions and biomolecules.
Biology
Antimicrobial Agents: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Anticancer Research: It is investigated for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Medicine
Anti-inflammatory Agents: The compound is studied for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Antioxidants: It shows promise as an antioxidant, protecting cells from oxidative stress.
Industry
Dyes and Pigments: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceutical Intermediates: It acts as an intermediate in the synthesis of various pharmaceutical compounds.
作用机制
Target of Action
Similar compounds have been found to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s known that the compound exists in an e configuration with respect to the c=n bond . This configuration might influence its interaction with biological targets.
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid typically involves the following steps:
Bromination of Coumarin: The starting material, coumarin, undergoes bromination to introduce a bromine atom at the 6-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of Phenoxyacetic Acid Derivative: The brominated coumarin is then reacted with phenoxyacetic acid under basic conditions. Common bases used include potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of [4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the coumarin ring. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The bromine atom in the coumarin ring can be substituted with various nucleophiles. This includes reactions with amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted coumarin derivatives.
相似化合物的比较
Similar Compounds
[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: Similar structure but with a methoxy group instead of a bromine atom.
[4-(6-chloro-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
[4-(6-fluoro-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
Bromine Substitution: The presence of a bromine atom at the 6-position of the coumarin ring imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Biological Activity: The brominated derivative often exhibits enhanced biological activity compared to its methoxy, chloro, and fluoro counterparts.
属性
IUPAC Name |
2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO5/c18-12-3-6-15-11(7-12)8-14(17(21)23-15)10-1-4-13(5-2-10)22-9-16(19)20/h1-8H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHQDCWUXOPZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


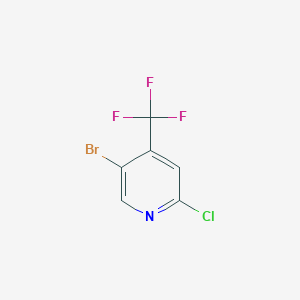

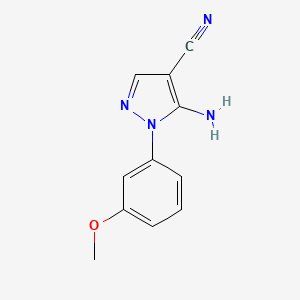
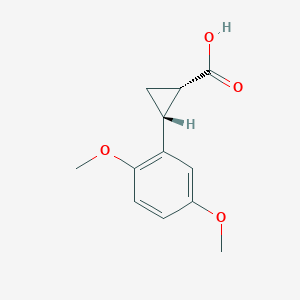
![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)
![[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1372679.png)
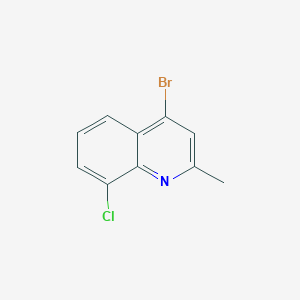
![3-[(3,4-Dimethoxyphenyl)amino]propanenitrile](/img/structure/B1372682.png)
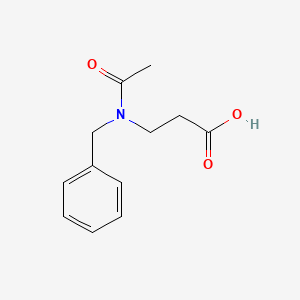
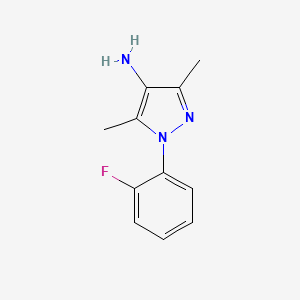



![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)
